Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate
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Overview
Description
Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates, followed by conversion into the target compound through the reaction of the corresponding keto ester with O-methylhydroxylamine . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2 to 8°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiadiazoles .
Scientific Research Applications
Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown potential as anticancer agents due to their ability to interact with biological targets and exert cytotoxic effects.
Materials Science: Thiadiazole derivatives are used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate involves its interaction with biological targets, such as enzymes and receptors. The thiadiazole ring’s mesoionic character allows it to cross cellular membranes and interact strongly with these targets . The specific molecular targets and pathways involved depend on the particular application, such as anticancer activity or fungicidal action .
Comparison with Similar Compounds
- 2-Bromo-5-methyl-1,3,4-thiadiazole
- 2-Bromo-5-ethyl-1,3,4-thiadiazole
- 2-Bromo-5-phenyl-1,3,4-thiadiazole
- 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole
Comparison: Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is unique due to the presence of the ester group, which can influence its reactivity and biological activity. Compared to other similar compounds, this ester group may enhance its solubility and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H5BrN2O2S |
---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate |
InChI |
InChI=1S/C5H5BrN2O2S/c1-10-4(9)2-3-7-5(6)11-8-3/h2H2,1H3 |
InChI Key |
JAJJFJLBQUKCLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NSC(=N1)Br |
Origin of Product |
United States |
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